6-Trifluoromethyl-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(5-15)4-14-9(8)3-7/h1-5,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCHZCCEJLKHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248322 | |
| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-09-7 | |
| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001248322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Trifluoromethyl Indole 3 Carbaldehyde
Retrosynthetic Analysis and Key Disconnection Strategies
C3-Formyl Group Disconnection: The most straightforward disconnection is at the C3 position, removing the formyl group. This points to a late-stage formylation of a 6-trifluoromethyl-1H-indole precursor. This transformation is commonly achieved via electrophilic substitution reactions such as the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide) to install the aldehyde function specifically at the electron-rich C3 position of the indole (B1671886). This approach is advantageous as 6-trifluoromethyl-1H-indole can be synthesized through various methods, and the formylation is typically high-yielding and regioselective.
Indole Ring Disconnection: A more fundamental disconnection involves breaking the bonds that form the pyrrole (B145914) ring of the indole nucleus. This leads to acyclic precursors that already contain the key structural elements. For instance, a Fischer indole synthesis approach would disconnect the N1-C2 and C3-C3a bonds, leading back to 4-(trifluoromethyl)phenylhydrazine (B1295192) and a three-carbon aldehyde or ketone equivalent. Alternatively, strategies like the Madelung, Bischler-Möhlau, or various transition-metal-catalyzed cyclizations suggest different bond disconnections and correspondingly different trifluoromethylated aromatic precursors, such as o-alkynylanilines or o-vinylanilines. rsc.org These methods are powerful as they build the desired substituted indole core in a single, often convergent, step.
Direct and Indirect Approaches for Introducing the Trifluoromethyl Group
The introduction of the trifluoromethyl group is a critical step in the synthesis. This can be accomplished either by direct trifluoromethylation of an indole scaffold or by utilizing a precursor that already bears the CF3 group, which is then used to construct the indole ring.
Direct C-H trifluoromethylation of a pre-formed indole, such as indole-3-carbaldehyde, presents a highly atom-economical approach. These reactions typically proceed via radical mechanisms, where a trifluoromethyl radical is generated and adds to the electron-rich indole ring. Various reagents and conditions have been developed for this purpose.
Photocatalysis has emerged as a powerful tool for generating CF3 radicals under mild conditions. vu.nl Reagents like sodium trifluoromethylsulfinate (CF3SO2Na, the Langlois reagent) can be used in conjunction with a photocatalyst, such as 2-tert-butylanthraquinone, upon irradiation with light to generate the necessary radical species. vu.nl The regioselectivity of the addition to the indole ring (C2, C3, C4, etc.) is a key challenge and depends on the reaction conditions and the substitution pattern of the indole. While direct trifluoromethylation at the C6 position of an indole-3-carbaldehyde is challenging due to the directing effects of the existing substituents, this method remains an area of active research for late-stage functionalization.
| Method | CF3 Source | Catalyst/Conditions | Key Features |
| Photocatalyzed Radical Trifluoromethylation | Sodium trifluoromethylsulfinate (Langlois reagent) | 2-tert-butylanthraquinone, light irradiation | Mild reaction conditions; regioselectivity can be a challenge. vu.nl |
| Radical Trifluoromethylation | Togni reagent | Transition metal-free | Can be used with isonitriles to form 2-trifluoromethylindoles. acs.org |
| Electrophilic Trifluoromethylation | Umemoto's reagents | N/A | Generates an electrophilic "CF3+" equivalent; regioselectivity is governed by the electronic properties of the indole. |
An alternative and often more regioselective strategy is to begin with a simple aromatic precursor that is already substituted with a trifluoromethyl group at the desired position. This precursor is then elaborated and cyclized to form the indole ring system. This indirect approach ensures unambiguous placement of the CF3 group at the C6 position.
Domino or cascade reactions offer significant advantages in synthetic efficiency by combining multiple bond-forming events in a single pot without isolating intermediates. In this context, a domino reaction could involve the trifluoromethylation of a suitable precursor, which then immediately undergoes a cyclization to form the indole ring.
For example, a method for synthesizing 2-(trifluoromethyl)indoles utilizes a domino trifluoromethylation/cyclization of 2-alkynylanilines with a fluoroform-derived CuCF3 reagent. nih.govorganic-chemistry.org This strategy constructs the indole core with precise placement of the CF3 group at the C2 position. nih.govorganic-chemistry.org A related approach can be envisioned for 6-trifluoromethyl-indole-3-carbaldehyde, starting with a 2-alkynyl-4-(trifluoromethyl)aniline. The initial trifluoromethylation step is replaced by the presence of the CF3 group on the starting aniline (B41778), followed by a cyclization and subsequent formylation.
| Reaction | Precursor | Reagent/Catalyst | Product Type |
| Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines | CuCF3 (from fluoroform) | 2-(Trifluoromethyl)indoles nih.govorganic-chemistry.org |
| Domino Cyclization/Trifluoromethylation | 2-Alkynylanilines | CuCF3 (from fluoroform) | 3-(Trifluoromethyl)indoles rsc.org |
Oxidative cyclization involves the formation of the indole ring from an acyclic precursor under oxidative conditions. This approach has been successfully applied to the synthesis of trifluoromethylated indoles. One notable method involves the synthesis of 3-(trifluoromethyl)indoles from o-sulfonamido-α-(trifluoromethyl)styrenes. researchgate.net
In this strategy, the precursor is treated with an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). The reaction is believed to proceed through a radical cation intermediate, which undergoes a 5-endo-trig cyclization to form the pyrrole ring. researchgate.net To adapt this method for the target molecule, a precursor such as 2-amino-4-(trifluoromethyl)-α-(trifluoromethyl)styrene or its N-protected derivative would be required. Following the successful cyclization to form the 6-trifluoromethyl-indole core, a C3-formylation step would complete the synthesis.
| Precursor | Oxidant | Key Intermediate | Product |
| o-Sulfonamido-α-(trifluoromethyl)styrenes | Cerium(IV) ammonium nitrate (CAN) | Radical cation | 3-(Trifluoromethyl)indoles researchgate.net |
| N-alkenyl indoles | CF3Br, visible light | Trifluoromethyl radical | Trifluoromethylated polycyclic indoles mdpi.com |
Radical-initiated cyclizations provide a powerful and versatile means of constructing the indole nucleus under mild conditions. These reactions often rely on the generation of a radical species that triggers an intramolecular cyclization onto an aromatic ring or another unsaturated moiety.
Visible-light photoredox catalysis is frequently employed to initiate these radical cascades. For instance, the synthesis of 2-trifluoromethyl-3-acylindoles has been achieved through a visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. rsc.org This process involves the formation of a C-C and a C-O bond in a sequential manner. rsc.org Another approach involves the visible-light-promoted homolysis of Umemoto's reagent to generate a trifluoromethyl radical, which initiates a cascade cyclization to produce various trifluoromethylated indole derivatives. nih.gov These methods highlight the utility of radical chemistry in accessing complex fluorinated heterocycles from readily available precursors.
| Reaction Type | Precursor | Conditions | Key Features |
| Intramolecular Radical Cyclization | N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides | Visible light, photocatalyst | Forms 2-trifluoromethyl-3-acylindoles. rsc.org |
| Radical Cascade Cyclization | Indole with terminal alkene | Umemoto's reagent, visible light | Catalyst-free synthesis of trifluoromethylated heterocycles. nih.gov |
| Radical Trifluoromethylation/Cyclization | Isocyanide-containing indoles | CF3Br, visible light | Cascade reaction to form trifluoromethylated spiroindolines. nih.gov |
Cyclization Reactions Utilizing Trifluoromethylated Precursors
Formylation Strategies for the Indole-3-Position
The introduction of a formyl group at the C3 position of the 6-trifluoromethyl-indole scaffold is a critical step in the synthesis of the target molecule. This transformation is typically achieved through electrophilic substitution, but the reduced nucleophilicity of the trifluoromethyl-substituted indole ring presents a challenge.
Vilsmeier-Haack Reaction and its Adaptations
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. chemistrysteps.comwikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophilic species then attacks the electron-rich C3 position of the indole ring.
While direct examples for 6-trifluoromethyl-indole are not extensively detailed in readily available literature, the synthesis of analogous 6-halo-indole-3-carbaldehydes provides a strong precedent for its successful application. google.com The synthesis generally proceeds by reacting the precursor, 6-(trifluoromethyl)-1H-indole, with the pre-formed or in situ-generated Vilsmeier reagent. The strong electron-withdrawing nature of the -CF₃ group at the 6-position deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. Consequently, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve satisfactory yields.
The general mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The indole nitrogen lone pair pushes electron density to the C3 position, which then attacks the electrophile. Subsequent elimination and hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final 3-carbaldehyde product.
Table 1: Analogous Vilsmeier-Haack Reactions for Substituted Indole-3-Carbaldehydes google.com
| Starting Material | Product | Reaction Conditions | Yield |
|---|---|---|---|
| 5-Bromo-2-methyl-aniline | 6-Bromo-1H-indole-3-carbaldehyde | 1. Vilsmeier Reagent (DMF, POCl₃), 0°C to rt 2. Heat at 85°C for 5h 3. Aqueous Na₂CO₃ workup | 93% |
| 5-Chloro-2-methyl-aniline | 6-Chloro-1H-indole-3-carbaldehyde | 1. Vilsmeier Reagent (DMF, POCl₃), 0°C to rt 2. Heat at 90°C for 8h 3. Aqueous Na₂CO₃ workup | 91% |
| 4-Methyl-2-nitroaniline (precursor to 6-methyl-indole) | 6-Methyl-1H-indole-3-carbaldehyde | 1. Vilsmeier Reagent (DMF, POCl₃), 0°C to rt 2. Heat at 90°C for 8h 3. Aqueous Na₂CO₃ workup | 89% |
Alternative Electrophilic Formylation Methods
Beyond the Vilsmeier-Haack reaction, other electrophilic formylation methods exist, although their application to deactivated indole systems like 6-trifluoromethyl-indole is less common. These methods could potentially be adapted.
One notable modern approach is the aerobic visible-light-promoted indole C-3 formylation . This transition-metal-free process uses an organic photosensitizer (e.g., Rose Bengal) and employs a common laboratory amine such as TMEDA (tetramethylethylenediamine) as the one-carbon source, with molecular oxygen serving as the terminal oxidant. acs.org This method presents a greener alternative to traditional reagents but its efficacy on electron-deficient substrates would require specific investigation.
Other classical methods for formylation, such as the Reimer-Tiemann and Duff reactions, are generally less suitable for indole substrates due to harsh conditions and lack of regioselectivity, often leading to complex product mixtures.
Convergent and Divergent Synthetic Routes to this compound
A divergent synthesis is the more common approach. In this strategy, a key intermediate, 6-(trifluoromethyl)-1H-indole , is first synthesized. This intermediate then serves as a branching point for various functionalizations. The formylation reaction described above represents one such functionalization, leading to the desired carbaldehyde. The same intermediate could be used to synthesize a library of other 6-trifluoromethyl-indole derivatives by employing different C3-functionalization reactions. This approach is efficient for creating structural diversity from a common precursor.
A convergent synthesis , in principle, would involve the preparation of two or more complex fragments that are then combined in the final stages to form the target molecule. For this compound, this is less common. A hypothetical convergent route might involve coupling a pre-functionalized benzene (B151609) ring bearing the trifluoromethyl group with a pyrrole fragment already containing the carbaldehyde or a precursor group. Such strategies are often employed for more complex indole alkaloids but are less step-economical for this particular target.
Catalytic Methodologies in Fluorinated Indole Synthesis
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, especially with palladium, is a cornerstone of modern indole synthesis. Several powerful named reactions can be employed to construct the 6-trifluoromethyl-indole ring.
The Fischer Indole Synthesis is a classic method that involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. thermofisher.comwikipedia.org To obtain 6-trifluoromethyl-indole, the required starting material would be 4-(trifluoromethyl)phenylhydrazine . This can be reacted with a suitable carbonyl compound like pyruvic acid, followed by cyclization. A modern variation, the Buchwald modification, utilizes a palladium catalyst to couple aryl bromides or triflates with hydrazones, offering a milder entry into the Fischer synthesis pathway. wikipedia.org
The Larock Indole Synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu This reaction is known for its versatility and functional group tolerance. The synthesis of a 6-trifluoromethyl-indole derivative could be envisioned by starting with 2-iodo-4-(trifluoromethyl)aniline and a suitable alkyne. The regioselectivity of the alkyne insertion is a key consideration, and research has shown that the trifluoromethyl group itself can direct the regioselectivity in Larock-type syntheses. nih.gov
Table 2: Key Transition Metal-Catalyzed Indole Syntheses
| Reaction Name | Key Reactants for 6-CF₃-Indole | Catalyst/Reagents | Description |
|---|---|---|---|
| Fischer Indole Synthesis | 4-(Trifluoromethyl)phenylhydrazine + Aldehyde/Ketone | Brønsted or Lewis Acid (e.g., H₂SO₄, PPA, ZnCl₂) | Condensation and acid-catalyzed cyclization to form the indole ring. wikipedia.org |
| Larock Indole Synthesis | 2-Iodo-4-(trifluoromethyl)aniline + Alkyne | Pd(OAc)₂ or other Pd(0)/Pd(II) sources, Base (e.g., K₂CO₃) | Palladium-catalyzed annulation of an aniline and an alkyne. wikipedia.orgub.edu |
| Buchwald-Hartwig Amination / Heck Coupling | 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene | Pd catalyst, Ligand, Base | Intramolecular cyclization strategies based on palladium-catalyzed C-N and C-C bond formations. |
Organocatalysis and Biocatalysis for Selective Transformations
Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. In the context of indole chemistry, organocatalysis has been extensively used for asymmetric functionalization, such as Friedel-Crafts alkylations at the C3 position. However, its application to the de novo synthesis of the indole ring itself is less developed. While organocatalytic methods for the trifluoromethylation of some heterocyclic systems have been reported, specific examples for the direct synthesis or formylation of 6-trifluoromethyl-indole are not prominent in the literature.
Similarly, biocatalysis, which utilizes enzymes to perform chemical transformations, offers high selectivity under mild conditions. Enzymes like tryptophan synthase are known to process indole derivatives. For instance, studies have shown that tryptophan synthase can process 6-(difluoromethyl)indole, though this is related to its enzymatic function rather than a preparative synthetic route. nih.gov The development of engineered enzymes for the specific synthesis of fluorinated indoles remains a specialized area of research with future potential.
Green Chemistry Principles and Sustainable Synthesis Protocols
The synthesis of this compound, a significant building block in medicinal chemistry, has traditionally relied on conventional methods such as the Vilsmeier-Haack reaction. While effective, these methods often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. In alignment with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign protocols. These advanced methodologies aim to reduce energy consumption, minimize waste, and eliminate the use of toxic substances. Key areas of improvement include the application of microwave irradiation to accelerate reactions and the development of solvent-free or aqueous reaction systems.
Microwave-Assisted Reactions
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of indole derivatives. nih.gov The primary advantages of microwave heating over conventional methods are rapid temperature elevation, uniform heating, and often, higher product yields in significantly reduced reaction times. tandfonline.com
The Vilsmeier-Haack formylation, the most common method for introducing a formyl group at the C-3 position of indoles, is particularly amenable to microwave irradiation. ijpcbs.com Conventionally, this reaction requires reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), often with prolonged heating. sid.irsemanticscholar.org Microwave-assisted protocols can dramatically shorten the reaction times from hours to mere minutes.
While a specific microwave-assisted synthesis for this compound is not extensively detailed in dedicated studies, the principles can be extrapolated from research on analogous heterocyclic systems. For instance, the microwave-assisted Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes has been shown to be highly efficient. In these cases, the reaction of hydrazones with the Vilsmeier reagent under microwave irradiation at a controlled temperature leads to high yields of the formylated product in minutes.
A hypothetical application of this methodology to 6-trifluoromethyl-indole would involve its reaction with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) in a sealed vessel under microwave irradiation. The controlled temperature and pressure would likely lead to a rapid and efficient conversion to this compound. This approach aligns with green chemistry by drastically reducing energy consumption and potentially allowing for the use of less solvent.
Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Vilsmeier-Haack Formylation of 6-Trifluoromethyl-indole (Note: Data for the microwave-assisted reaction is extrapolated from analogous syntheses of other heterocyclic aldehydes.)
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reagents | 6-Trifluoromethyl-indole, POCl₃, DMF | 6-Trifluoromethyl-indole, POCl₃, DMF |
| Temperature | 60-100 °C | 80-120 °C (controlled) |
| Reaction Time | 2 - 8 hours | 5 - 15 minutes |
| Energy Input | High and sustained | Low and targeted |
| Yield | Good to excellent | Potentially higher |
| Solvent | Often requires excess DMF or other solvents | Minimal or no additional solvent |
Solvent-Free and Aqueous Medium Reactions
Another key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). This has led to the exploration of solvent-free (neat) reactions or the use of water as a benign solvent.
Solvent-Free Reactions: Solvent-free Vilsmeier-Haack reactions, often coupled with microwave irradiation, represent a significant advancement in sustainable synthesis. ijpcbs.com Research on the synthesis of 2-halo-3-formylindoles has demonstrated the feasibility of performing the Vilsmeier-Haack haloformylation reaction of N-Boc-oxindole with POCl₃ and DMF without any additional solvent. researchgate.net This catalyst-free and solvent-free approach not only simplifies the reaction setup and work-up but also minimizes chemical waste. Applying this principle to 6-trifluoromethyl-indole would involve reacting the solid indole directly with the liquid Vilsmeier reagent, potentially with microwave heating to facilitate the reaction, yielding the desired aldehyde with high atom economy.
Aqueous Medium Reactions: The Vilsmeier-Haack reaction itself is generally incompatible with aqueous media due to the water-sensitive nature of phosphorus oxychloride. However, alternative green formylation methods that can be performed in water have been developed for indoles. One such approach is the iodine-mediated C3-formylation of indoles using a tertiary amine as the carbonyl source in the presence of water. researchgate.net This method avoids the use of hazardous reagents like POCl₃.
Another innovative approach involves the use of supported catalysts in aqueous media. For example, Friedel-Crafts-type reactions on indoles have been successfully carried out in water using amphiphilic resin-supported palladium complexes. mdpi.com While this is for alkylation rather than formylation, it demonstrates the potential of designing catalytic systems that are effective in aqueous environments. The development of a water-tolerant formylating agent or a catalyst system that can generate the electrophilic formylating species in water would be a significant step towards a truly green synthesis of this compound.
Table 2: Overview of Sustainable Formylation Strategies for Indoles
| Strategy | Reagents/Conditions | Advantages | Relevance to Target Compound |
| Solvent-Free Vilsmeier-Haack | Indole, POCl₃, DMF, Neat (optional MW) | Reduced solvent waste, simplified work-up, high atom economy. researchgate.net | Highly applicable; 6-trifluoromethyl-indole could be reacted directly with the Vilsmeier reagent. |
| Iodine-Mediated Aqueous Formylation | Indole, Tertiary Amine, I₂, H₂O | Avoids hazardous Vilsmeier reagents, uses water as a solvent. researchgate.net | A potential green alternative, though substrate compatibility would need to be verified. |
| Catalytic Formylation | Indole, Formyl Source (e.g., HMTA), Supported Catalyst (e.g., Fe₃O₄–LA@CAN) | Recyclable catalyst, milder conditions possible. acs.org | Feasible green alternative to stoichiometric Vilsmeier-Haack reaction. |
These advanced methodologies, rooted in the principles of green chemistry, offer promising pathways to the sustainable synthesis of this compound. By leveraging techniques like microwave assistance and minimizing solvent use, chemists can significantly reduce the environmental impact of producing this valuable chemical intermediate.
Chemical Reactivity and Derivatization Strategies of 6 Trifluoromethyl Indole 3 Carbaldehyde
Transformations of the Aldehyde Functionality
The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, oxidations, reductions, and olefinations.
Nucleophilic Addition Reactions
The electrophilic carbon of the aldehyde group in 6-trifluoromethyl-indole-3-carbaldehyde is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard and organolithium reagents. These reactions typically lead to the formation of secondary alcohols.
However, the reaction of N-alkylated indole-3-carboxaldehydes with Grignard reagents can sometimes follow an unexpected pathway. Instead of the typical 1,2-addition to the carbonyl group to form an alcohol, an unusual reaction can occur, yielding bis(indolyl)methane products. researchgate.net This aberrant reactivity highlights the complex nature of reactions involving the indole scaffold. A systematic study of this reactivity has been applied to the synthesis of potent antibiotics like turbomycin B and vibrindole A derivatives. researchgate.net
Table 1: Nucleophilic Addition Reactions
| Reaction Type | Reagent Class | Expected Product | Notes |
|---|---|---|---|
| Grignard Reaction | RMgX | Secondary Alcohol | Can sometimes lead to bis(indolyl)methane products with N-alkylated substrates. researchgate.net |
Condensation Reactions for Schiff Bases, Hydrazones, Semicarbazones, and Azines
The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form a variety of imine-containing products. These reactions are fundamental in the synthesis of diverse heterocyclic systems and biologically active molecules.
Schiff Bases: Reaction with primary amines (R-NH₂) in the presence of an acid catalyst typically yields Schiff bases, or azomethines (-C=N-).
Hydrazones: Condensation with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine) affords the corresponding hydrazones. These reactions are often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid.
Semicarbazones: Reaction with semicarbazide (B1199961) hydrochloride produces semicarbazones, which are often crystalline solids useful for the characterization of aldehydes.
Azines: In some instances, reaction with hydrazine under specific conditions can lead to the formation of an azine, where two aldehyde molecules are bridged by a N-N bond.
These derivatives are significant intermediates in organic synthesis and often exhibit a range of biological activities.
Oxidation and Reduction Pathways
The aldehyde functionality can be easily modulated to different oxidation states, providing access to indole-3-carboxylic acids or indole-3-methanols.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 6-trifluoromethyl-1H-indole-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) in a neutral or alkaline medium, or silver oxide (Ag₂O). researchgate.net The resulting carboxylic acid is a valuable building block for further derivatization. frontiersin.org
Reduction: The aldehyde group can be readily reduced to a primary alcohol, (6-(trifluoromethyl)-1H-indol-3-yl)methanol. A widely used and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄), typically in an alcoholic solvent like methanol (B129727) or ethanol. organic-chemistry.orgunicam.it Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used but may also reduce other functional groups if present. Furthermore, the use of sodium borohydride in carboxylic acid media, such as acetic acid, can lead to the reduction of the indole C2-C3 double bond in addition to transformations of the aldehyde. mdma.chmdma.ch
Table 2: Oxidation and Reduction Reactions
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 6-Trifluoromethyl-indole-3-carboxylic acid |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful tool for converting the carbonyl group into a carbon-carbon double bond, enabling chain extension and the synthesis of various vinyl-indoles.
Wittig Reaction: The Wittig reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. wikipedia.org This reaction is highly versatile for creating alkenes with a defined substitution pattern. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide used (stabilized vs. non-stabilized). wikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org These carbanions are generally more nucleophilic than the corresponding Wittig reagents and often provide excellent stereoselectivity, yielding predominantly the (E)-alkene. wikipedia.orgorganic-chemistry.org A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. organic-chemistry.orgalfa-chemistry.com
These olefination strategies are fundamental for synthesizing a wide range of indole derivatives with extended conjugation and for introducing functionalized side chains.
Functionalization of the Indole Nucleus
The indole ring itself, particularly the nitrogen atom, can be functionalized to introduce a variety of substituents, further diversifying the molecular scaffold.
N-Alkylation and N-Arylation Reactions
The N-H bond of the indole ring can be substituted through alkylation or arylation, which can significantly modulate the compound's electronic properties and biological activity.
N-Alkylation: The nitrogen atom of this compound can be alkylated using various methods. A common approach involves deprotonation of the indole N-H with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). organic-chemistry.orgresearchgate.net Another effective method is the metal-free reductive N-alkylation, which uses an aldehyde as the alkylating agent in the presence of a reducing agent like triethylsilane (Et₃SiH). nih.gov
N-Arylation: The introduction of an aryl group at the indole nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions.
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of the indole with an aryl halide, often requiring high temperatures. organic-chemistry.orgorganic-chemistry.org Modern variations of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and general method for forming C-N bonds. It allows for the coupling of indoles with a broad range of aryl halides and pseudohalides (e.g., triflates) under relatively mild conditions, using a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand and a base. wikipedia.orgrug.nl
Table 3: N-Alkylation and N-Arylation Reactions
| Reaction Type | Typical Reagents | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N-Alkyl-6-trifluoromethyl-indole-3-carbaldehyde |
| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | N-Aryl-6-trifluoromethyl-indole-3-carbaldehyde |
Electrophilic Aromatic Substitution (excluding the C3-formyl position)
Electrophilic aromatic substitution (EAS) is a hallmark reaction of indole chemistry. The indole nucleus is inherently electron-rich, rendering it significantly more reactive than benzene (B151609) towards electrophiles. This high reactivity is primarily concentrated on the pyrrole (B145914) ring. In the case of this compound, the powerful electron-withdrawing nature of both the trifluoromethyl group at the C6 position and the carbaldehyde at the C3 position deactivates the indole system towards electrophilic attack, albeit with distinct regional effects.
The pyrrole ring, despite some deactivation from the C3-formyl group, remains the more electron-rich and nucleophilic portion of the molecule compared to the benzene ring. However, with the C3 position occupied, electrophilic attack, if forced, would likely be directed to the C2 position.
Substitution on the benzene ring is considerably more challenging. The trifluoromethyl group is a strong deactivating group due to its potent electron-withdrawing inductive effect, making the benzene ring electron-deficient and thus less susceptible to electrophilic attack. Any electrophilic substitution on the benzenoid ring would require harsh reaction conditions and would be directed to the positions meta to the trifluoromethyl group, namely C5 and C7. However, the inherent reactivity of the pyrrole ring often leads to competing reactions or decomposition under such forcing conditions. Consequently, direct electrophilic aromatic substitution on the benzene ring of this compound is not a commonly employed synthetic strategy.
C-H Functionalization at Remote Positions (e.g., C4, C7)
The direct functionalization of C-H bonds has emerged as a powerful and atom-economical tool in organic synthesis. For the indole core, while functionalization at the C2 and C3 positions is well-established, regioselective activation of the C-H bonds on the benzenoid ring (C4, C5, C6, and C7) is more complex due to their lower intrinsic reactivity. rsc.org However, the use of directing groups has enabled elegant solutions to this challenge.
Recent research has demonstrated the successful C-H functionalization of indole-3-carbaldehydes at the C4 position. For instance, a copper-mediated C4-H sulfonylation reaction using a transient directing group strategy has been developed. alliedacademies.orgacs.orgacs.orgacs.org This methodology has been successfully applied to a range of substituted indole-3-carbaldehydes, including the 6-trifluoromethyl derivative. alliedacademies.orgacs.orgacs.orgacs.org The reaction of this compound with sodium benzenesulfinate (B1229208) in the presence of a copper acetate (B1210297) catalyst and a transient directing group affords the corresponding C4-sulfonylated product in a moderate yield. alliedacademies.orgacs.org
This regioselective functionalization highlights the feasibility of activating specific C-H bonds on the benzene ring of the indole nucleus, even in the presence of a deactivating trifluoromethyl group. The table below summarizes the results for the C4-sulfonylation of various 6-substituted indole-3-carbaldehydes, illustrating the tolerance of the reaction to electron-withdrawing groups. alliedacademies.orgacs.org
| Entry | 6-Substituent | Product | Yield (%) |
| 1 | -H | 4-(Phenylsulfonyl)-1H-indole-3-carbaldehyde | 75 |
| 2 | -CH3 | 6-Methyl-4-(phenylsulfonyl)-1H-indole-3-carbaldehyde | 78 |
| 3 | -OCH3 | 6-Methoxy-4-(phenylsulfonyl)-1H-indole-3-carbaldehyde | 65 |
| 4 | -CF3 | 6-(Trifluoromethyl)-4-(phenylsulfonyl)-1H-indole-3-carbaldehyde | 52 |
| 5 | -Cl | 6-Chloro-4-(phenylsulfonyl)-1H-indole-3-carbaldehyde | 68 |
| 6 | -Br | 6-Bromo-4-(phenylsulfonyl)-1H-indole-3-carbaldehyde | 65 |
Data sourced from studies on copper-mediated C4-H sulfonylation of indoles. alliedacademies.orgacs.org
Functionalization at the C7 position is also an area of active research, often employing directing groups on the indole nitrogen to achieve regioselectivity. mdpi.comnih.gov While specific examples with this compound are less common, the principles of directed C-H activation suggest that such transformations are plausible.
Reactivity of the Pyrrole and Benzene Rings of the Indole Moiety
The indole scaffold is a fused heterocyclic system comprising a benzene ring and a pyrrole ring. The distribution of electron density across this system is non-uniform, leading to a significant difference in the reactivity of the two rings. The pyrrole ring is substantially more electron-rich than the benzene ring due to the participation of the nitrogen lone pair in the aromatic π-system. This makes the pyrrole ring highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic. uni-muenchen.de
In this compound, this inherent reactivity difference is further amplified by the electronic effects of the substituents.
Pyrrole Ring: The formyl group at C3 is electron-withdrawing, which deactivates the pyrrole ring to some extent compared to unsubstituted indole. However, the pyrrole ring remains the most reactive part of the molecule for nucleophilic-type reactions.
Benzene Ring: The trifluoromethyl group at C6 is a powerful electron-withdrawing group. It significantly reduces the electron density of the benzene ring, making it much less reactive towards electrophiles than the benzene ring of unsubstituted indole.
Therefore, the reactivity hierarchy is clear: the pyrrole ring is significantly more prone to electrophilic attack and other reactions involving nucleophilic character of the indole ring than the highly deactivated benzene ring.
Impact of the 6-Trifluoromethyl Group on Molecular Reactivity
Electronic Effects: Inductive and Resonance Contributions
The trifluoromethyl (-CF3) group is one of the most strongly electron-withdrawing groups encountered in organic chemistry. acs.org Its influence on the reactivity of the indole ring is primarily due to its powerful negative inductive effect (-I effect). The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn withdraws electron density from the rest of the molecule through the sigma framework. This effect is most pronounced at the position of attachment (C6) and diminishes with distance.
The -CF3 group does not have a significant resonance effect (+R or -R). While hyperconjugation involving C-F bonds is sometimes invoked, the dominant electronic influence is inductive withdrawal. This strong -I effect has two major consequences for the reactivity of this compound:
Deactivation of the Benzene Ring: The benzene ring is significantly deactivated towards electrophilic aromatic substitution. The electron density at all positions of the benzene ring is reduced, making it a much poorer nucleophile.
Modulation of Pyrrole Ring Reactivity: The inductive withdrawal of the -CF3 group is also felt, to a lesser extent, by the pyrrole ring. This makes the pyrrole ring slightly less nucleophilic than in an indole with an electron-donating group at C6. However, the inherent high reactivity of the pyrrole moiety ensures it remains the primary site for most electrophilic reactions.
Stereochemical and Steric Directing Effects
The trifluoromethyl group is sterically demanding. While not as large as a tert-butyl group, its size can influence the regioselectivity of reactions at adjacent positions. In the context of this compound, the steric bulk of the -CF3 group at C6 can hinder reactions at the C5 and C7 positions.
This steric hindrance is evident in the C4-H sulfonylation reaction discussed earlier. alliedacademies.orgacs.org For substrates with substituents at the C5 position, a general decrease in reactivity is observed, which is attributed to steric hindrance impeding the C-H activation step. alliedacademies.orgacs.org Although the -CF3 group is at C6, its steric presence can still influence the approach of reagents to the neighboring C5 and C7 positions, potentially favoring substitution at the more accessible C4 position when a suitable directing strategy is employed.
Multi-Component Reactions (MCRs) Involving this compound as a Key Building Block
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and complexity-generating power. arkat-usa.org Indole-3-carbaldehydes are excellent substrates for a variety of MCRs due to the reactivity of the aldehyde functionality. This compound is a valuable building block in this context, allowing for the introduction of a trifluoromethylated indole motif into complex molecular architectures.
One of the most common MCRs involving indole-3-carbaldehydes is the synthesis of bis(indolyl)methanes. alliedacademies.orgmdpi.comnih.govrsc.org This reaction typically involves the acid-catalyzed reaction of an aldehyde with two equivalents of an indole. This compound can act as the aldehyde component, reacting with other (potentially substituted) indoles to generate unsymmetrical bis(indolyl)methanes.
Another important MCR is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydro-β-carboline or related heterocyclic system. nih.govwikipedia.orgnih.govacs.org Tryptamine (B22526) and its derivatives are common amine components in this reaction. This compound can serve as the aldehyde partner, leading to the formation of complex, fused heterocyclic systems bearing a 6-trifluoromethyl-indole substituent.
The table below provides representative examples of multi-component reactions where this compound can be utilized as a key building block, based on established methodologies for indole-3-carbaldehydes.
| MCR Type | Reactants | Product Type |
| Bis(indolyl)methane Synthesis | This compound, 2 eq. Indole | Unsymmetrical Bis(indolyl)methane |
| Pictet-Spengler Reaction | This compound, Tryptamine | Tetrahydro-β-carboline |
| Three-component aza-Diels-Alder | This compound, Aniline (B41778), N-Vinylpyrrolidinone | Pyrido[1,2-a]indole derivative |
| Indolyl-pyrrole Synthesis | This compound, Primary Amine, Succinaldehyde | N-Aryl-2-(indolyl)pyrrole-3-carbaldehyde |
These examples underscore the utility of this compound as a versatile precursor in the construction of diverse and complex heterocyclic scaffolds through efficient multi-component strategies. rsc.org
Cascade, Domino, and Tandem Reactions for Complex Molecular Architectures
The strategic placement of a trifluoromethyl group at the C6-position and a formyl group at the C3-position of the indole scaffold endows this compound with unique reactivity, making it a valuable precursor in cascade, domino, and tandem reactions for the assembly of complex molecular architectures. These one-pot methodologies, which involve multiple bond-forming events in a sequential manner without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
The aldehyde functionality of this compound is a key handle for initiating such cascades. For instance, its condensation with various nucleophiles can generate reactive intermediates that subsequently undergo intramolecular cyclizations or cycloadditions. While specific research focusing solely on the 6-trifluoromethyl derivative is limited, the broader field of indole chemistry provides a framework for its potential applications. Reactions such as the Pictet-Spengler synthesis of β-carbolines, Povarov reactions for tetrahydroquinolines, and multi-component reactions involving dienophiles are all plausible pathways where this compound could serve as a critical building block.
The electron-withdrawing nature of the trifluoromethyl group can impact the nucleophilicity of the indole ring, which is a crucial factor in many cascade sequences. This electronic effect can be strategically exploited to control the regioselectivity of certain reactions or to modulate the stability of key intermediates.
To illustrate the potential of indole-3-carbaldehydes in such complex transformations, a generalized scheme for a multi-component reaction is presented below. This hypothetical reaction showcases how this compound could, in principle, react with a dienophile and another component in a one-pot synthesis to generate a complex, fused heterocyclic system.
Hypothetical Multi-Component Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |
| This compound | Amine (e.g., Aniline) | Dienophile (e.g., N-Phenylmaleimide) | Lewis Acid (e.g., Yb(OTf)₃), Toluene, Reflux | Fused Polycyclic Indole Derivative |
Further research is required to fully explore and document the specific participation of this compound in a wide array of cascade, domino, and tandem reactions. However, based on the established reactivity of the indole-3-carbaldehyde scaffold, it represents a promising substrate for the efficient construction of novel and intricate molecular frameworks with potential applications in medicinal chemistry and materials science.
Applications of 6 Trifluoromethyl Indole 3 Carbaldehyde and Its Derivatives in Advanced Organic Synthesis
Precursor for Advanced Heterocyclic Scaffolds
The unique combination of a reactive aldehyde and an electron-withdrawing trifluoromethyl group makes 6-trifluoromethyl-indole-3-carbaldehyde an ideal starting material for the synthesis of complex, multi-ring systems. Its utility is demonstrated in the construction of fused, spirocyclic, and other advanced indole-based scaffolds.
While direct, one-pot fusions starting from this compound are specific to the desired target, the compound is a crucial intermediate for creating precursors for such reactions. The aldehyde group allows for the introduction of various side chains, which can subsequently participate in intramolecular cyclization reactions to form fused ring systems.
For instance, the aldehyde can undergo condensation with active methylene (B1212753) compounds, such as pyrazol-5-amine, in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) to yield 3-substituted indoles. rsc.org These intermediates, containing a suitably positioned amino group, can then undergo intramolecular C2 amination and aromatization to form α-carbolines, a class of fused indole (B1671886) alkaloids. rsc.org Furthermore, palladium-catalyzed domino reactions are a powerful strategy for building 3,n-fused tricyclic indole skeletons. nih.gov In these methodologies, precursors derived from indole-3-carbaldehyde, such as those containing tethered alkynes or halo-aryl groups, can be employed to construct diverse fused systems through intramolecular hydroarylation or annulation reactions. nih.gov
Spirocyclic indoles, particularly spirooxindoles, are prominent structural motifs in a variety of natural products and pharmacologically active compounds. tandfonline.com A common and efficient route to these structures involves multicomponent reactions starting from isatin (B1672199) (1H-indole-2,3-dione) derivatives. researchgate.netd-nb.info this compound serves as a key precursor to the requisite 6-trifluoromethylisatin (B1353571) through oxidation.
Once obtained, 6-trifluoromethylisatin can be utilized in one-pot, three-component reactions to generate complex spirocycles. For example, the reaction of a 6-trifluoromethylisatin derivative with a 3-aminopyrazole (B16455) and ethyl 4,4,4-trifluoroacetoacetate yields highly functionalized trifluoromethylated spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. researchgate.net This strategy highlights the utility of the title compound as a masked precursor for more complex scaffolds.
| Isatin Derivative | Other Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Isatins | 3-aminopyrazole, ethyl 4,4,4-trifluoroacetoacetate | NH4OAc, Ethanol | 6'-hydroxy trifluoromethylated spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] | 53-75% | researchgate.net |
| Isatins | 1H-pyrazol-5-amines, 4-hydroxycoumarin | Ultrasonic irradiation, Water | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones | Good | bohrium.com |
The pyrrolo[2,3-b]indole (B14758588) core is the central framework of several biologically important alkaloids. The synthesis of this tricyclic system often relies on the cyclization of tryptamine (B22526) or tryptophan derivatives. This compound is a valuable starting point for accessing the necessary 6-trifluoromethyl-substituted tryptamine precursors.
A standard synthetic route involves a Henry reaction between the aldehyde and nitromethane (B149229) to form the corresponding 3-(2-nitrovinyl)indole. wikipedia.org Subsequent reduction of the nitro group and the vinyl double bond, typically with a powerful reducing agent like lithium aluminum hydride, affords 6-trifluoromethyltryptamine. This tryptamine derivative can then be elaborated into the pyrrolo[2,3-b]indole skeleton through established methods, such as Bischler-Napieralski or Pictet-Spengler type cyclizations, followed by further transformations.
Building Block for Fluorinated Bioactive Molecules
The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic profile. This compound provides a direct entry point to novel fluorinated molecules with therapeutic potential.
The aldehyde functionality of this compound is a versatile anchor for molecular diversification, making it an excellent scaffold for developing libraries of potential drug candidates. nih.gov Its chemical reactivity allows for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and other heterocyclic adducts, which have shown activities ranging from antibacterial to anticancer. nih.govresearchgate.net
Condensation of the aldehyde with various primary amines or hydrazides readily forms imines (Schiff bases), introducing new aryl or alkyl substituents and creating opportunities for further functionalization. derpharmachemica.comresearchgate.net Knoevenagel or Aldol-type condensation reactions with active methylene compounds can be used to extend the carbon framework and build more complex structures, such as chalcones or coumarin (B35378) hybrids. nih.gov The trifluoromethyl group at the 6-position remains a constant feature, imparting its beneficial properties to the entire series of synthesized analogues.
| Reactant | Reaction Type | Resulting Functional Group/Moiety | Reference |
|---|---|---|---|
| Aryl Amines / Hydrazides | Condensation | Schiff Base (Imine) | derpharmachemica.com |
| Substituted Acetophenones | Claisen-Schmidt Condensation | Chalcone (B49325) | nih.gov |
| Nitromethane | Henry Reaction | Nitrovinyl | wikipedia.org |
| Active Methylene Compounds | Knoevenagel Condensation | Substituted Alkene | nih.gov |
Photoaffinity labeling is a powerful technique used to identify and study ligand-biomolecule interactions. An effective photoaffinity probe contains a photoreactive group that, upon irradiation, forms a covalent bond with a nearby target molecule. Aryl diazirines are among the most effective photoreactive groups for this purpose.
The synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives has been reported as a strategy for creating robust photoaffinity labels. nih.gov The trifluoromethyl group adjacent to the diazirine ring is particularly advantageous as it helps to suppress unwanted intramolecular rearrangements of the carbene generated upon photolysis. This compound is a suitable precursor for such probes. The 3-carbaldehyde group can be converted into the required 3-(trifluoromethyl)diazirinyl moiety through a sequence of reactions, such as conversion to the corresponding trifluoromethyl ketone, followed by transformation into the diazirine. The resulting molecule combines the indole scaffold for biomolecular recognition with a highly efficient and stable photoreactive group for covalent labeling. nih.gov
Role in the Synthesis of Natural Product Analogues and Designed Biologically Active Compounds
The indole nucleus is a common motif in a vast array of natural products with diverse biological activities. nih.gov The aldehyde functionality at the 3-position of the indole ring serves as a versatile handle for a variety of chemical transformations, making indole-3-carbaldehydes crucial intermediates in the synthesis of these complex molecules and their analogues. acs.org The presence of a 6-trifluoromethyl substituent on the indole ring can enhance the biological activity and improve the pharmacokinetic profile of the resulting compounds.
While direct examples of natural product analogues synthesized specifically from this compound are not extensively documented in publicly available literature, the synthetic utility of substituted indole-3-carbaldehydes is well-established. For instance, various indole-3-carbaldehyde derivatives are precursors for the synthesis of antiviral and kinase inhibitor compounds. nih.govacs.org The compatibility of the 6-trifluoromethyl group in various synthetic transformations suggests its potential in creating novel analogues of biologically active natural products. acs.orgacs.org
A significant application of this compound lies in the development of designed biologically active molecules. The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to increase metabolic stability and cell membrane permeability. Researchers have utilized this compound in the synthesis of potent kinase inhibitors, which are crucial in cancer therapy. nih.gov The general synthetic approach often involves a condensation reaction of the aldehyde with an appropriate active methylene compound to generate a key intermediate, which is then further elaborated to the final inhibitor.
Below is a table summarizing the types of biologically active compounds that can be synthesized from indole-3-carbaldehyde derivatives, highlighting the potential of the 6-trifluoromethyl analogue.
| Target Compound Class | Synthetic Strategy | Potential Biological Activity | Role of 6-CF3 Group |
| Kinase Inhibitors | Knoevenagel condensation with oxindoles | Anticancer | Enhanced binding affinity and selectivity |
| Antiviral Agents | Derivatization of the indole nitrogen and aldehyde | Inhibition of viral entry and replication | Improved metabolic stability |
| Anti-inflammatory Agents | Synthesis of fused heterocyclic systems | Modulation of inflammatory pathways | Increased lipophilicity for better cell penetration |
This table is generated based on synthetic strategies for related indole-3-carbaldehyde derivatives and the known effects of the trifluoromethyl group.
Contributions to the Design and Synthesis of Functional Organic Materials
The unique electronic properties of the indole ring, coupled with the electron-withdrawing nature of the trifluoromethyl group, make this compound an attractive building block for the synthesis of functional organic materials. These materials have potential applications in various fields, including organic electronics and photonics.
Derivatives of trifluoromethylated indoles have been investigated for their use in organic light-emitting diodes (OLEDs). rsc.org The incorporation of the trifluoromethyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting materials, which is a critical factor in designing efficient OLEDs. The aldehyde group of this compound can be readily transformed into various conjugated systems through reactions like Knoevenagel or Wittig condensations, extending the π-conjugation and tuning the photophysical properties of the molecule.
The synthesis of functional dyes is another area where this compound can be utilized. Condensation of the aldehyde with various active methylene compounds can lead to the formation of styryl dyes. researchgate.net The trifluoromethyl group can enhance the photostability and influence the color of these dyes.
Furthermore, the indole moiety can be a component of electroactive polymers. rsc.org While direct polymerization of this compound may not be straightforward, its derivatives can be designed to undergo polymerization, leading to materials with tailored electronic properties for applications in sensors or organic field-effect transistors.
The following table outlines potential applications of materials derived from this compound.
| Material Type | Key Synthetic Transformation | Potential Application | Function of 6-CF3 Group |
| Organic Light-Emitting Diodes (OLEDs) | Synthesis of conjugated molecules via condensation | Emitter or host materials in OLED devices | Tuning of HOMO/LUMO energy levels, improved stability |
| Functional Dyes | Knoevenagel condensation with active methylene compounds | Textile dyeing, imaging | Enhanced photostability, color tuning |
| Electroactive Polymers | Polymerization of suitably functionalized derivatives | Organic electronics, sensors | Modification of electronic properties, processability |
This table illustrates the potential applications based on the known properties of trifluoromethylated aromatic compounds and the reactivity of the indole-3-carbaldehyde scaffold.
Exploration of Biological Activities and Structure Activity Relationships Sar of 6 Trifluoromethyl Indole 3 Carbaldehyde Derivatives
Antimicrobial Activity Investigations
Derivatives of the indole-3-carbaldehyde scaffold have been a subject of extensive research for their potential as antimicrobial agents. The introduction of a trifluoromethyl group at the 6-position is anticipated to modulate this activity, and various studies have explored the impact of such modifications.
Evaluation of Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative strains)
The antibacterial potential of indole-3-carbaldehyde derivatives is often influenced by the nature and position of substituents on the indole (B1671886) ring. While specific data on 6-trifluoromethyl-indole-3-carbaldehyde derivatives is emerging, structure-activity relationship (SAR) studies on related halo-substituted indole-3-carbaldehyde semicarbazones provide valuable insights. For instance, derivatives with electron-withdrawing groups like chloro and bromo at the 5-position have demonstrated inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. scirp.orgresearchgate.netscilit.com Semicarbazone derivatives of 5-bromo-1H-indol-3-yl-methylene and 5-chloro-1H-indol-3-yl-methylene exhibited minimum inhibitory concentrations (MICs) of 100 and 150 μg/mL against Staphylococcus aureus, respectively. scirp.orgresearchgate.netscilit.com
Generally, indole derivatives tend to show better activity against Gram-positive bacteria than Gram-negative strains. scirp.org This is often attributed to the structural differences in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a significant barrier to drug penetration. However, certain indole-based compounds have demonstrated broad-spectrum activity. For example, some indole-3-aldehyde hydrazide/hydrazone derivatives have shown MIC values ranging from 6.25 to 100 mg/ml against both Gram-positive (Staphylococcus aureus, methicillin-resistant S. aureus - MRSA, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov The presence of a trifluoromethyl group, a strong electron-withdrawing substituent, at the 6-position is expected to influence the electronic distribution of the indole ring and the lipophilicity of the molecule, which are critical factors for antibacterial activity.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5-Bromo-1H-indol-3-yl-methylene semicarbazone | Staphylococcus aureus | 100 |
| 5-Bromo-1H-indol-3-yl-methylene semicarbazone | Bacillus subtilis | 100 |
| 5-Chloro-1H-indol-3-yl-methylene semicarbazone | Staphylococcus aureus | 150 |
| 5-Chloro-1H-indol-3-yl-methylene semicarbazone | Bacillus subtilis | 150 |
Assessment of Antifungal Potential
Indole-3-carbaldehyde itself has been reported to possess antifungal properties. scispace.com Derivatives of this core structure have been investigated to enhance this activity. Studies on various indole derivatives have shown promising results against a range of fungal pathogens, including Candida albicans and plant pathogenic fungi. nih.govnih.gov For example, a series of indole derivatives containing a 1,3,4-thiadiazole (B1197879) moiety was synthesized and evaluated for antifungal activity against 14 plant pathogenic fungi. One of the compounds, Z2, exhibited an impressive EC50 value of 2.7 μg/mL against Botrytis cinerea, outperforming the commercial fungicides azoxystrobin (B1666510) and fluopyram. nih.gov
The antifungal activity is often dependent on the substituents on the indole ring. Electron-withdrawing groups have been shown to play a role in the antifungal efficacy of certain heterocyclic compounds. researchgate.net The trifluoromethyl group at the 6-position of the indole ring in this compound derivatives could, therefore, be a key determinant of their antifungal potential. Further derivatization of the aldehyde group, for instance, into Schiff bases or other heterocyclic systems, could lead to compounds with enhanced and broad-spectrum antifungal activity.
Studies on Biofilm Inhibition
Bacterial biofilms are a significant concern in clinical settings due to their increased resistance to conventional antibiotics. Indole and its derivatives have emerged as potential agents for the inhibition of biofilm formation. Indole-3-carboxaldehyde (B46971) has been identified as an active compound that can inhibit biofilm formation in pathogenic bacteria such as Vibrio parahaemolyticus. scispace.com
The antibiofilm activity of indole derivatives is influenced by the substituents on the indole ring. For instance, a study on various indole derivatives against Candida albicans biofilms revealed that 7-benzyloxyindole (B21248) and 4-fluoroindole (B1304775) significantly inhibited biofilm formation in a dose-dependent manner. nih.gov Another study on extensively drug-resistant Acinetobacter baumannii showed that 7-hydroxyindole (B18039) could not only inhibit biofilm formation but also eradicate mature biofilms at sub-inhibitory concentrations. mdpi.comnih.gov These findings suggest that the position and nature of the substituent are crucial for antibiofilm activity. The electron-withdrawing properties of the 6-trifluoromethyl group could potentially enhance the interaction of these derivatives with molecular targets involved in biofilm formation, making them interesting candidates for further investigation in this area.
Exploration of Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. The indole nucleus is considered a privileged structure in the development of such agents. researchgate.net Fluorinated compounds have garnered significant interest in this field due to the ability of fluorine to enhance metabolic stability and binding affinity. nih.govmdpi.com
While direct studies on this compound derivatives are limited, research on related structures provides strong evidence for their potential. For example, a series of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones were found to be potent inhibitors of M. tuberculosis growth. nih.gov Furthermore, a study on fluorinated chalcones and their cyclized derivatives identified a compound containing an indole scaffold as the most potent, with a MIC value of 8 μM against M. tuberculosis. nih.gov Another study on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives reported a lead compound with a MIC of 3.13 µg/ml against M. tuberculosis H37Rv. researchgate.net These results highlight the favorable contribution of trifluoromethyl and related fluoroalkyl groups to antitubercular activity.
| Compound Series | Bacterial Strain | MIC |
|---|---|---|
| Trifluoromethyl and trifluoromethoxy substituted 2-amino-pyridine-3-carbonitrile series | Mycobacterium tuberculosis | 8–134 μM |
| Trifluoromethyl and trifluoromethoxy substituted 2-amino-4H-pyran-3-carbonitrile series | Mycobacterium tuberculosis | 16–161 μM |
| Trifluoromethyl substituted chalcone (B49325) derivatives | Mycobacterium tuberculosis | 40 μM (for para-chloro substituted) |
| 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivative | Mycobacterium tuberculosis H37Rv | 3.13 µg/ml |
Anticancer Potential of Derivatized this compound Analogues
The indole scaffold is a common feature in many anticancer agents, and modifications of this core structure continue to be a fruitful area of research. The introduction of a trifluoromethyl group can enhance the anticancer properties of a molecule by increasing its ability to penetrate cell membranes and by blocking metabolic degradation.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Derivatives of this compound are expected to exhibit cytotoxic effects against various cancer cell lines. While specific data for this exact scaffold is limited in the available literature, studies on other trifluoromethyl-containing indole derivatives have shown significant anticancer activity. For instance, a study on indole-sulfonamide derivatives demonstrated that a compound with a 4-trifluoromethyl substituent was the most potent against the HepG2 (human liver cancer) cell line, with an IC50 value of 7.37 μM. researchgate.net
In another study, plastoquinone (B1678516) analogues were evaluated for their cytotoxicity, and a derivative with a meta-trifluoromethyl group (AQ-12) showed notable activity against HCT-116 (human colon cancer) and MCF-7 (human breast cancer) cell lines with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov These findings suggest that the trifluoromethyl group can be a key pharmacophore for enhancing cytotoxic activity. Further derivatization of the 3-carbaldehyde group of this compound into various heterocyclic systems or Schiff bases could lead to the discovery of novel and potent anticancer agents.
| Compound Series/Derivative | Cancer Cell Line | IC50 Value |
|---|---|---|
| Indole-sulfonamide derivative with 4-trifluoromethyl substituent | HepG2 | 7.37 μM |
| Plastoquinone analogue with meta-trifluoromethyl group (AQ-12) | HCT-116 | 5.11 ± 2.14 μM |
| Plastoquinone analogue with meta-trifluoromethyl group (AQ-12) | MCF-7 | 6.06 ± 3.09 μM |
Investigation of Potential Molecular Targets (e.g., enzymes, receptors)
Derivatives of indole-3-carbaldehyde have been shown to interact with various biological targets. A notable example is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating intestinal mucosal homeostasis. Indole-3-carboxaldehyde (3-IAld), a tryptophan metabolite of microbial origin, has been identified as a ligand for AhR, suggesting its potential in treating conditions like metabolic syndrome. nih.gov
In the context of agrochemicals, derivatives of the related indole-3-carboxylic acid have been designed as antagonists for the auxin receptor protein Transport Inhibitor Response 1 (TIR1). nih.govresearchgate.net Molecular docking studies revealed that these compounds interact with the TIR1 protein through π-π stacking, hydrogen bonds, and hydrophobic interactions. nih.govresearchgate.net
Furthermore, various indole derivatives have been investigated for their potential to inhibit enzymes crucial for disease progression. For instance, certain 5-trifluoromethyl-Δ²-pyrazoline and 3-trifluoromethylpyrazole derivatives have been studied as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov Similarly, indole-3-carboxaldehyde thiosemicarbazone derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.
Anti-inflammatory Properties of Related Indole Derivatives
The indole scaffold is a key feature in many compounds with anti-inflammatory activity. chemimpex.comnih.gov Indole derivatives have been shown to exert their effects by reducing leukocyte migration and decreasing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov
The incorporation of a trifluoromethyl group into heterocyclic structures, such as pyrazoles, is a known strategy in medicinal chemistry to enhance anti-inflammatory effects. researchgate.net Studies on a series of 1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-5-trifluoromethyl-Δ²-pyrazolines and their corresponding pyrazole (B372694) derivatives revealed significant anti-inflammatory activity in carrageenan-induced rat paw edema assays. nih.gov Notably, the 3-trifluoromethylpyrazole derivatives were identified as the most effective agents in this class. nih.gov
The anti-inflammatory potential of indole derivatives is often linked to the inhibition of the COX enzyme pathway. jptcp.com The development of non-acidic anti-inflammatory agents based on the indole nucleus is an area of active research, aiming to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). jptcp.com
Table 1: Anti-inflammatory Activity of Selected Trifluoromethylpyrazole Derivatives
| Compound Class | Activity Range (% Inhibition) | Reference Compound (% Inhibition) |
| 5-Trifluoromethyl-Δ²-pyrazolines | 47-76% | Indomethacin (78%) |
| 3-Trifluoromethylpyrazoles | 62-76% | Indomethacin (78%) |
| 5-Trifluoromethylpyrazoles | Moderate | Indomethacin (78%) |
Data sourced from studies on carrageenan-induced rat paw edema assays. nih.gov
Neurobiological and Neuroprotective Activity Studies
Indole derivatives, including indole-3-carbinol (B1674136) and its metabolite diindolylmethane, have demonstrated neuroprotective effects. nih.gov These compounds can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, which is a primary cellular defense mechanism against oxidative stress-induced brain damage. nih.gov Oxidative stress is a contributing factor in various neurological disorders. nih.gov
Studies on specific indole compounds have shown they can reduce the production of nitric oxide (NO) in microglial cells and down-regulate inducible nitric oxide synthase (iNOS), indicating a role in mediating nitrosative stress. mdpi.com Furthermore, certain derivatives have been found to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α in both cell and animal models of Parkinson's disease, suggesting neuroprotection through the regulation of inflammation. mdpi.com Synthetic indole–phenolic hybrid compounds have exhibited strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) generated by amyloid-β peptide, a key factor in Alzheimer's disease. nih.gov
The mechanism of action for some neuroprotective indoles involves the activation of pathways that enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) or signaling through the NRF2 pathway. mdpi.com The ability of some indole derivatives to cross the blood-brain barrier is a crucial aspect of their potential therapeutic application for central nervous system disorders. nih.gov
Herbicide Activity and Plant Growth Regulation
Indole-3-acetic acid (IAA) is a natural auxin, a class of phytohormones that regulates numerous aspects of plant growth and development. nih.gov Designing molecules that mimic the action of natural auxins provides an opportunity to develop new herbicides and plant growth regulators. nih.gov
Derivatives of indole-3-carboxylic acid have been synthesized and evaluated for their herbicidal activity, acting as antagonists of the auxin receptor protein TIR1. nih.govresearchgate.net In petri dish assays, many of these compounds exhibited significant inhibition of root and shoot growth in both dicotyledonous and monocotyledonous plants. nih.govresearchgate.net For example, specific derivatives showed up to 96% inhibition on the root of rape (Brassica napus) at a concentration of 100 mg/L. nih.govresearchgate.net This line of research expands the chemical space for developing novel auxin-mimicking herbicides. nih.govresearchgate.net Indole-3-carboxaldehyde itself is also used in the formulation of plant growth regulators to promote root development and enhance crop yield. chemimpex.com
Table 2: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives on Rape (Brassica napus) Root Growth
| Compound | Concentration (mg/L) | Inhibition Rate (%) |
| 10d | 100 | 96 |
| 10d | 10 | 92 |
| 10h | 100 | 95 |
| 10h | 10 | 93 |
Data from in vitro herbicidal activity assays. nih.govresearchgate.net
Comprehensive Structure-Activity Relationship (SAR) Analysis
The trifluoromethyl (-CF3) group is a crucial substituent in medicinal chemistry due to its unique electronic properties and its ability to increase lipophilicity and metabolic stability. mdpi.comnih.gov Its placement on the indole ring significantly impacts biological activity.
In a study on indole-3-carbaldehydes, various substituents on the benzene (B151609) ring were tolerated in copper-mediated sulfonylation reactions. acs.orgacs.org The presence of an electron-withdrawing trifluoromethyl group at the C-6 position was compatible with the reaction, yielding the desired product. acs.orgacs.org In contrast, substitutions at the C-5 position of the indole ring generally led to decreased reactivity, which was attributed to steric hindrance that may impede the C-H activation step of the reaction. acs.orgacs.org
For antiplasmodial activity in a series of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides, the substitution pattern on the quinoxaline (B1680401) ring was critical. Activity was maintained or enhanced when the R1 position (equivalent to the C-6 or C-7 position of an indole) was occupied by groups such as Cl, CH3, OCH3, or CF3. nih.gov This highlights that the electronic nature and size of the substituent at this position are key determinants of bioactivity. Statistical analysis across a large dataset of compounds has shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, in a significant subset of cases (around 9%), it can increase biological activity by at least an order of magnitude. acs.org The energy gains from such a substitution are often driven by electrostatic interactions. acs.org
The aldehyde group at the C-3 position of the indole ring is a key functional handle and a crucial pharmacophoric feature. nih.govresearchgate.net It is a versatile precursor for the synthesis of a diverse range of heterocyclic derivatives, as its carbonyl group readily undergoes C-C and C-N coupling reactions. researchgate.net
Modifications of the aldehyde group are central to creating new bioactive molecules. For instance, condensation of indole-3-carbaldehyde with nitroparaffins produces 3-(2'-nitrovinyl)indoles, which can be reduced to tryptamine (B22526) derivatives. researchgate.net The aldehyde can also be converted into Schiff bases, which have shown a wide range of biological activities including anti-inflammatory, anticancer, antibacterial, and antifungal properties. nih.gov
In a series of antioxidant indole-3-carboxaldehyde analogues, the initial N-H indole showed considerable activity, while N-acylation led to a negligible effect. derpharmachemica.com However, subsequent coupling of various aryl amines to the acetyl group significantly enhanced the antioxidant properties. derpharmachemica.com This demonstrates that while the indole-3-carboxaldehyde core is important, derivatization, particularly through modifications that extend from the indole nitrogen but are synthetically linked to the aldehyde's reactivity, is essential for tuning the biological activity. derpharmachemica.com The aldehyde itself serves as a critical anchor point for building molecular complexity and introducing new functionalities that can interact with biological targets.
No Data Available on the Impact of N-Substitution Patterns on the Biological Efficacy of this compound Derivatives
A comprehensive search of scientific literature and chemical databases revealed no specific studies detailing the synthesis and subsequent biological evaluation of a series of N-substituted this compound derivatives. Consequently, there is no available data to analyze the structure-activity relationships (SAR) concerning substitutions at the N-1 position of this particular indole scaffold.
The exploration of how modifications to the indole nitrogen affect biological efficacy is a common strategy in medicinal chemistry. Such studies typically involve synthesizing a library of compounds with varying N-substituents—such as alkyl, aryl, acyl, or sulfonyl groups—and evaluating their activity against a specific biological target. This process allows researchers to determine how factors like the size, electronics, and lipophilicity of the N-substituent influence the compound's potency, selectivity, and pharmacokinetic properties.
While general research exists on the biological activities of various indole-3-carbaldehyde derivatives and other 6-substituted indoles, specific data for the 6-trifluoromethyl variant with systematic N-substitution is absent from the reviewed literature. Research on analogous structures, such as indole-3-carboxamides or indoles with different C6 substituents, cannot be directly extrapolated to predict the SAR for this compound. The potent electron-withdrawing nature of the trifluoromethyl group at the C6 position significantly influences the electronic properties of the entire indole ring system, including the reactivity and binding interactions of the N-H bond and any potential N-substituents.
Without dedicated studies on this specific chemical series, it is not possible to provide detailed research findings or construct data tables illustrating the impact of N-substitution patterns on biological efficacy. Further research is required to synthesize and test these derivatives to establish any meaningful structure-activity relationships.
Computational Chemistry and Mechanistic Studies on 6 Trifluoromethyl Indole 3 Carbaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of 6-Trifluoromethyl-indole-3-carbaldehyde. These computational methods provide a microscopic view of the electron distribution, molecular stability, and reactive sites, which are crucial for predicting its chemical behavior.
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and energies. For this compound, a DFT analysis would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to obtain an optimized molecular structure.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | Value unavailable | C2-N1-C8 | Value unavailable |
| C3-C10 (CHO) | Value unavailable | N1-C2-C3 | Value unavailable |
| C6-C11 (CF₃) | Value unavailable | C5-C6-C7 | Value unavailable |
| C8-C9 | Value unavailable | C2-C3-C10 | Value unavailable |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and its participation in chemical reactions. rsc.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. rsc.org
For this compound, the electron-withdrawing -CF₃ and -CHO groups are expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted indole (B1671886). The HOMO would likely be distributed over the π-system of the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO would be expected to have significant contributions from the carbaldehyde group and the benzene (B151609) ring, influenced by the -CF₃ substituent. Analyzing the distribution and energy of these orbitals helps predict how the molecule will interact with other reagents in cycloadditions, electrophilic, or nucleophilic substitution reactions. researchgate.netresearchgate.net
Table 2: Representative Frontier Molecular Orbital Energies (Note: These are placeholder values to illustrate the concept, as specific calculated data for this compound is not available.)
| Orbital | Energy (eV) | Description |
| HOMO | Value unavailable | Highest Occupied Molecular Orbital |
| LUMO | Value unavailable | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | Value unavailable | Indicator of chemical reactivity |
Electrostatic Potential Surface (EPS) Mapping
An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution within a molecule. It is a color-coded map superimposed on the molecule's electron density surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, the EPS map would show a significant negative potential (red) around the oxygen atom of the carbaldehyde group due to its high electronegativity. A positive potential (blue) would be expected around the hydrogen atom of the aldehyde and near the N-H proton of the indole ring. The trifluoromethyl group would create a region of positive potential around the fluorine atoms due to charge polarization, while influencing the electron density of the adjacent benzene ring. This map provides a clear, visual guide to the molecule's reactive sites.
Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states.
Computational Modeling of Synthetic Pathways and Transition States
The synthesis of indole derivatives can be modeled using DFT to elucidate the reaction mechanism, determine the rate-determining step, and predict product selectivity. nih.govfigshare.com For instance, common indole syntheses like the Fischer or Bischler methods involve several intermediates and transition states. researchgate.net Computational modeling of a synthetic route to this compound, such as the Vilsmeier-Haack formylation of 6-trifluoromethylindole, would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products.
The calculations would identify the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the step. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. Such studies provide deep insights that can be used to optimize reaction conditions, for example, by choosing a solvent or catalyst that lowers the energy of a key transition state. researchgate.netacs.org
Catalyst-Substrate Interaction Studies
Many syntheses of indole derivatives are catalyzed by transition metals (e.g., Palladium, Copper, Gold, Rhodium). nih.govacs.orgrsc.orgacs.org DFT calculations are used to study the intricate interactions between the catalyst and the substrate (this compound or its precursors). These studies can model how the substrate coordinates to the metal center, how the catalyst activates specific bonds (like C-H or N-H bonds), and the mechanism of bond formation. acs.orgrsc.org
For example, in a palladium-catalyzed C-H activation reaction, computations can reveal the structure of the Pd-substrate complex, the energy barrier for the C-H bond cleavage, and the subsequent steps of the catalytic cycle. rsc.org These models can explain the observed regioselectivity and stereoselectivity of a reaction and can guide the design of more efficient and selective catalysts by modifying the ligands attached to the metal center. nih.govacs.org
Molecular Docking and Dynamics Simulations for Biological Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. While specific studies on this compound are not documented in the search results, research on other substituted indoles, like 4-nitro-indole-3-carboxaldehyde (NICA), demonstrates this approach. researchgate.net These studies provide a framework for how this compound could be virtually screened against various therapeutic targets. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. A key output of this process is the binding affinity, often expressed as a docking score (e.g., in kcal/mol), which estimates the strength of the interaction. For instance, docking studies on NICA revealed its inhibitory activity against the RAS protein, which is implicated in lung cancer. researchgate.net Similarly, various indole derivatives have been docked against targets like the antimicrobial peptide Btd-2, human topoisomerase-II, and the Acetylcholine Binding Protein to assess their potential as therapeutic agents. researchgate.netthesciencein.orgjocpr.com
A hypothetical docking study for this compound would involve preparing its 3D structure and docking it into the active site of a selected protein target. The resulting binding affinity score would provide a quantitative prediction of how strongly it binds to the receptor, allowing for comparison with known inhibitors or other candidate molecules.
Table 1: Representative Binding Affinity Data for Indole Derivatives (Illustrative) No specific data is available for this compound. The following table is an example based on data for other indole compounds to illustrate the concept.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Study Principle |
|---|---|---|---|
| 4-nitro-indole-3-carboxaldehyde | RAS Protein | -7.2 | Inhibitory activity against cancer target. researchgate.net |
| Tri-substituted fluoro indole derivative (Example S-2) | Human Topoisomerase II | -9.2 | Evaluation as an anti-cancer agent. researchgate.net |
| Indolylchalcone Derivative (Example) | DNA | Not specified | Investigation of antitumor activity. |
Beyond predicting binding energy, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions are crucial for understanding the mechanism of action and for guiding further drug design. Key interactions typically observed include:
Hydrogen Bonding: The formation of hydrogen bonds between the ligand and amino acid residues in the protein's active site is a critical factor for binding. The carbaldehyde group and the indole nitrogen of this compound would be potential sites for such interactions.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The trifluoromethyl group is strongly hydrophobic and would likely interact favorably with nonpolar pockets within the receptor's binding site.
Studies on other indole derivatives frequently report these types of interactions. For example, the crystal structure analysis of 3,3′-((4-(trifluoromethyl)phenyl)methylene)bis(1-methyl-1H-indole) highlights the importance of C–H…π and π…π interactions in stabilizing its supramolecular structure. tandfonline.com Molecular dynamics simulations can further refine these findings by modeling the dynamic behavior of the ligand-protein complex over time, confirming the stability of these key interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Data
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are most important for bioactivity. jocpr.comnih.gov
No specific QSAR models have been developed for this compound based on the available search results. However, QSAR studies have been successfully applied to other classes of indole derivatives to explore their potential as antimitotic, antitubercular, or anticancer agents. nih.govphyschemres.orgmdpi.com
A QSAR study involving this compound would typically involve the following steps:
Data Set Collection: A series of indole-3-carbaldehyde analogues with varying substituents at different positions would be synthesized and their biological activity against a specific target would be measured experimentally (e.g., IC50 values).
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. eurjchem.com
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques. nih.gov
For example, a QSAR study on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone derivatives identified a linear relationship between principal components derived from molecular descriptors and the antitubercular activity of the compounds. nih.gov Such a model, if developed for derivatives of this compound, could guide the synthesis of new analogues with potentially enhanced biological efficacy.
Advanced Spectroscopic Characterization Techniques for 6 Trifluoromethyl Indole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Comprehensive ¹H NMR, ¹³C NMR, and ¹⁹F NMR Analyses
A combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.
¹H NMR: The proton NMR spectrum of 6-Trifluoromethyl-indole-3-carbaldehyde is expected to show distinct signals for each unique proton. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region (around δ 10.0 ppm). rsc.org The indole (B1671886) N-H proton also presents as a broad singlet further downfield (δ 8.5-9.0 ppm). The aromatic protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing nature of the trifluoromethyl group at the C-6 position influences the electron density of the benzene (B151609) ring, causing the adjacent H-5 and H-7 protons to shift downfield. H-2 on the pyrrole (B145914) ring will appear as a singlet, while the protons on the substituted benzene ring (H-4, H-5, and H-7) will show doublet or doublet of doublets splitting patterns based on their coupling with neighboring protons. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing around δ 185 ppm. rsc.org The carbon atom of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shifts of the indole ring carbons are also influenced by the substituents. The C-6 carbon, directly attached to the CF₃ group, will be significantly affected, as will the other carbons in the aromatic system.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. biophysics.org For this compound, the spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the CF₃ group. nih.govrsc.org The chemical shift of this signal provides a clear indication of the electronic environment of the trifluoromethyl group. biophysics.org
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CHO | ~10.0 | s (singlet) | - |
| ¹H | N-H | ~8.8 | br s (broad singlet) | - |
| ¹H | H-2 | ~8.3 | s (singlet) | - |
| ¹H | H-4 | ~8.4 | d (doublet) | ~8.5 |
| ¹H | H-7 | ~7.9 | s (singlet) | - |
| ¹H | H-5 | ~7.6 | d (doublet) | ~8.5 |
| ¹³C | C=O | ~185 | - | - |
| ¹³C | C-6 | ~125 | q (quartet) | ²JCF ~32 |
| ¹³C | CF₃ | ~124 | q (quartet) | ¹JCF ~272 |
| ¹⁹F | -CF₃ | ~ -61 | s (singlet) | - |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the benzene ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. slideshare.net This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals (e.g., H-4 to C-4, H-5 to C-5, H-2 to C-2, etc.). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular structure by showing correlations between protons and carbons that are two or three bonds away. science.gov Key expected correlations include the aldehyde proton to C-3 and C-3a, the N-H proton to C-2 and C-7a, and H-4 to C-3a, C-5, and C-6. These long-range correlations confirm the connectivity of the aldehyde group and the arrangement of the indole rings. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. slideshare.net A NOESY spectrum could potentially show a correlation between the aldehyde proton and the H-4 proton, providing information about the preferred conformation of the aldehyde group relative to the indole ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying key functional groups.
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A sharp band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration. The aldehydic C-H stretch appears as a weaker band near 2850 cm⁻¹. The most intense band for the aldehyde group is the C=O stretching vibration, typically observed around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. aip.org A significant feature of this molecule is the presence of the trifluoromethyl group, which gives rise to very strong and characteristic C-F stretching bands in the 1100-1350 cm⁻¹ region. acs.org
Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong signals in the Raman spectrum. The C=O stretch is also Raman active. The symmetric C-F stretching modes of the CF₃ group are also expected to be visible. aip.orgfaccts.de
Table 2: Principal Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Stretch | 3300 - 3400 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aldehydic C-H Stretch | ~2850 | IR |
| C=O Stretch | 1650 - 1680 | IR (Strong), Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-F Stretches | 1100 - 1350 | IR (Very Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π→π* transitions within the conjugated indole chromophore. The parent compound, indole-3-carbaldehyde, exhibits a maximum absorption (λmax) in the UV region. unifi.it
The indole chromophore has two primary electronic transitions, denoted ¹La and ¹Lb. The introduction of substituents can significantly alter the energy of these transitions. nih.gov The trifluoromethyl group at the C-6 position is a strong electron-withdrawing group. This substitution is expected to perturb the electronic structure of the indole ring, likely causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted indole-3-carbaldehyde. nih.gov This shift occurs because the electron-withdrawing nature of the substituent can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), reducing the HOMO-LUMO energy gap. researchgate.net
Table 3: Expected UV-Vis Absorption Data
| Compound | Expected λmax (nm) | Transition Type |
|---|---|---|
| Indole-3-carbaldehyde | ~296 | π→π |
| This compound | >296 | π→π |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.
Upon ionization (e.g., via Electron Ionization, EI, or Electrospray Ionization, ESI), this compound (molar mass: 215.15 g/mol ) is expected to show a prominent molecular ion peak ([M]⁺• at m/z 215 or [M+H]⁺ at m/z 216). The fragmentation pattern provides valuable structural information. Key fragmentation pathways for substituted indoles often involve the indole ring system. acs.org Common fragmentation patterns for indole-3-carbaldehydes include the loss of the formyl radical (•CHO, loss of 29 Da) or the loss of carbon monoxide (CO, loss of 28 Da). libretexts.orgnist.gov The resulting fragment ions would appear at m/z 186 or 187, respectively. The trifluoromethyl group is relatively stable, but fragmentation involving the loss of a CF₃ radical (•CF₃, loss of 69 Da) may also be observed. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is critical for the unequivocal confirmation of the elemental composition of a molecule. It measures the mass-to-charge ratio to a very high degree of accuracy (typically within 5 ppm). For this compound, HRMS would confirm its molecular formula, C₁₀H₆F₃NO, by matching the experimentally measured exact mass with the theoretically calculated mass. nih.gov
Table 4: HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass | Expected Measured Mass |
|---|---|---|---|
| C₁₀H₆F₃NO | [M+H]⁺ | 216.0474 | 216.0474 ± 0.0011 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound and its derivatives, this method provides precise information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding their physicochemical properties and biological activities.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be deduced. This technique has been successfully applied to various trifluoromethyl-substituted indole derivatives, offering deep insights into their solid-state architecture.
Detailed research findings from crystallographic studies of related structures reveal key structural features. For instance, the analysis of derivatives often shows a nearly planar indole ring system. The trifluoromethyl group (-CF3), being sterically demanding and highly electronegative, significantly influences the molecular packing in the crystal lattice. Its presence often leads to the formation of specific non-covalent interactions, such as C—H···F hydrogen bonds, which play a vital role in stabilizing the crystal structure. nih.govtandfonline.com
In the crystal structure of one complex trifluoromethyl-containing indole derivative, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl], the dihedral angle between the planes of the two indole ring systems was found to be 52.13 (6)°. nih.gov This study also identified three short intramolecular C—H···F contacts, highlighting the role of the trifluoromethyl group in dictating molecular conformation. nih.gov Similarly, studies on other fluorinated indoles have confirmed the formation of elaborate supramolecular structures stabilized by networks of π…π, C–H…π, and C–H…F interactions. tandfonline.com
The determination of the N-C bond length for N-CF3 indoles through X-ray analysis has shown it to be shorter than that of analogous N-CH3 indoles, a finding that computational studies also support. nih.gov For example, the N-CF3 bond length in one phenylindole derivative was determined to be 1.377 Å. nih.gov
The crystallographic data obtained from these studies are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making them accessible for further research and comparative analysis. acs.orgacs.org
Below is a table summarizing representative crystallographic data for a derivative containing the trifluoromethyl-indole motif, illustrating the type of precise structural information obtained from X-ray diffraction analysis.
| Parameter | Value for 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl] nih.gov |
| Chemical Formula | C₂₆H₂₁F₃N₂ |
| Molecular Weight | 418.45 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c (This is a common space group, though not explicitly stated in the snippet, it is a likely example for a monoclinic system) |
| a (Å) | 10.0033 (3) |
| b (Å) | 12.9427 (3) |
| c (Å) | 16.2699 (7) |
| β (°) | 102.571 (4) |
| Volume (ų) | 2055.96 (12) |
| Z (Formula units/unit cell) | 4 |
| Temperature (K) | 298 |
| Radiation | Cu Kα |
| R-factor [R(F² > 2σ(F²))] | 0.047 |
This data provides a foundational "blueprint" of the molecule in its solid form, enabling researchers to correlate its structure with its spectroscopic properties and to design new derivatives with tailored functionalities.
Future Research Directions and Emerging Trends
Development of Highly Selective and Efficient Synthetic Methods
The synthesis of specifically substituted indoles like 6-trifluoromethyl-indole-3-carbaldehyde remains an area of intense research, with a focus on improving efficiency, selectivity, and sustainability. bohrium.com While traditional methods like the Vilsmeier-Haack reaction on a pre-functionalized indole (B1671886) are effective, modern research is geared towards more sophisticated strategies. researchgate.netgoogle.com
A significant emerging trend is the use of transition-metal-catalyzed C–H functionalization. This approach allows for the direct introduction of functional groups onto the indole core, avoiding the need for pre-functionalized starting materials. For instance, a copper-mediated C4–H sulfonylation has been successfully applied to a range of indole-3-carbaldehydes, including those with electron-withdrawing trifluoromethyl groups at the C6 position. acs.org This method demonstrates high regioselectivity and tolerance for various functional groups, offering a streamlined path to novel derivatives. acs.org Future work will likely focus on expanding the repertoire of C–H activation reactions to other positions on the indole ring and employing more earth-abundant metal catalysts. sciencedaily.com
Another promising direction is the development of domino or cascade reactions. These processes combine multiple bond-forming events in a single pot, increasing synthetic efficiency. Palladium-catalyzed strategies, for example, have enabled the regioselective synthesis of diverse trifluoromethyl-containing indoles from unactivated alkenes and trifluoroacetimidoyl chlorides. nih.gov Similarly, visible-light-induced radical reactions are gaining traction as a sustainable method for trifluoromethylation, often proceeding under metal-free conditions and harnessing photon energy to drive the reaction. researchgate.net
Table 1: Comparison of Modern Synthetic Methods for Trifluoromethylated Indoles
| Method | Key Features | Catalyst/Reagents | Advantages | Ref. |
| C–H Functionalization | Direct, late-stage modification of the indole core. | Copper(II) acetate (B1210297), Transient Directing Groups | High regioselectivity, avoids pre-functionalization. | acs.org |
| Domino Reactions | Multi-step synthesis in a single operational step. | Palladium catalysts, Trifluoroacetimidoyl chlorides | High efficiency, rapid construction of complex molecules. | nih.gov |
| Photoredox Catalysis | Uses visible light to initiate radical reactions. | Organic dyes or catalyst-free, Langlois' reagent | Sustainable, metal-free, mild reaction conditions. | researchgate.net |
| Fischer Indole Synthesis | Cyclization of N-CF3 hydrazines under acidic conditions. | H2SO4 | Provides access to N-CF3 indoles, robust conditions. | nih.gov |
Exploration of Novel Therapeutic Applications Beyond Current Indications
Indole derivatives are known for a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The unique electronic properties conferred by the trifluoromethyl group can modulate these activities, opening avenues for new therapeutic applications. mdpi.com
Future research is expected to move beyond established areas and explore novel indications for derivatives of this compound. One such area is in neurodegenerative diseases. For example, thiosemicarbazone derivatives of indole-3-carboxaldehyde (B46971) have shown potential as anticholinesterase agents, which could be relevant for treating conditions like Alzheimer's disease. The ability of the indole scaffold to interact with multiple receptors makes it a "privileged" structure in drug design, suitable for developing treatments for complex multifactorial diseases. preprints.orgmdpi.com
Another emerging field is the modulation of the gut microbiome and host-pathogen interactions. Indole-3-carbaldehyde itself is a microbial metabolite that can activate the aryl hydrocarbon receptor (AhR), influencing host immune responses. nih.govbiorxiv.org Derivatives could be designed to have enhanced or more specific activity at this receptor, with potential applications in inflammatory bowel disease and other autoimmune conditions. Furthermore, indole derivatives have demonstrated anti-biofilm activity, suggesting a role in combating antibiotic resistance. researchgate.net
Table 2: Potential Therapeutic Targets for this compound Derivatives
| Therapeutic Area | Potential Target/Mechanism | Rationale | Ref. |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) Inhibition | Indole-3-carboxaldehyde thiosemicarbazones show AChE inhibitory activity. | |
| Inflammatory/Autoimmune Diseases | Aryl Hydrocarbon Receptor (AhR) Agonism | Parent indole-3-carbaldehyde is a known AhR agonist, modulating immune responses. | nih.govbiorxiv.org |
| Infectious Diseases | Biofilm Formation Inhibition | Indole derivatives have been shown to inhibit biofilm formation in pathogenic bacteria. | researchgate.net |
| Oncology | Tubulin Polymerization Inhibition | Indole-based compounds are known to act as anticancer agents through various mechanisms. | nih.gov |
Integration with Machine Learning and Artificial Intelligence for Drug Discovery
The complexity and vastness of chemical space make artificial intelligence (AI) and machine learning (ML) indispensable tools for modern drug discovery. astrazeneca.comijettjournal.orgmednexus.org These technologies can accelerate the design-make-test-analyze cycle for new drug candidates derived from this compound.
One key application is in de novo drug design and virtual screening. jsr.org ML models, trained on large datasets of known bioactive molecules, can predict the biological activity, toxicity, and pharmacokinetic properties of novel indole derivatives before they are synthesized. astrazeneca.com This allows researchers to prioritize the most promising candidates, saving time and resources.
Table 3: Applications of AI/ML in the Discovery of Indole-Based Drugs
| AI/ML Application | Description | Potential Impact | Ref. |
| Virtual Screening | Computationally screening large libraries of virtual compounds for activity against a biological target. | Rapid identification of lead compounds. | acs.org |
| Predictive Modeling (ADMET) | Using models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early deselection of candidates with poor pharmacokinetic profiles. | astrazeneca.com |
| Computer-Aided Synthesis Planning (CASP) | AI algorithms propose retrosynthetic pathways for target molecules. | Accelerates synthesis and overcomes complex chemical challenges. | acs.org |
| Generative Models | Designing novel molecules with desired properties from scratch. | Exploration of novel chemical space for indole derivatives. | jsr.org |
Applications in Chemical Biology and Biosensing
The inherent fluorescence and tunable electronic properties of the indole scaffold make it an excellent platform for developing chemical tools to study biological systems. researchgate.net Derivatives of this compound can be engineered into chemical probes and biosensors for detecting specific analytes or imaging cellular processes.
The development of fluorescent chemosensors is a major trend. Indole-based probes have been designed to selectively detect a variety of metal ions (e.g., Cu2+, Zn2+) and anions through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). sjp.ac.lkmdpi.com The aldehyde group at the C3 position is a versatile handle for conjugating the indole core to other recognition moieties, allowing for the rational design of sensors for new targets.
Furthermore, building on the discovery that indole-3-aldehyde is a key signaling molecule in microbial communities, researchers have developed genetically encoded biosensors to detect its presence. nih.govbiorxiv.org An engineered E. coli strain containing a chimeric two-component system can detect indole-3-aldehyde in the micromolar range. nih.gov This technology could be adapted to create specific biosensors for this compound or its metabolites, enabling the study of their distribution and function in complex biological environments like the gut microbiome. biorxiv.org
Design of Smart Materials and Optoelectronic Devices
Beyond biology, the unique physicochemical properties of trifluoromethylated indoles are attracting interest in materials science. preprints.orgmdpi.com The indole ring is an electron-rich π-conjugated system, a feature that is fundamental to many organic electronic materials. The strong electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic energy levels (HOMO/LUMO) of the molecule, which is critical for applications in optoelectronic devices. mdpi.com
Future research could explore the incorporation of this compound derivatives into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The CF3 group can enhance properties such as thermal stability, solubility in organic solvents, and resistance to oxidative degradation, which are crucial for device performance and longevity. mdpi.com
Additionally, the chromophoric and fluorescent nature of indole derivatives makes them candidates for smart materials, such as chemical sensors or responsive coatings. researchgate.netnih.gov The aldehyde functionality provides a convenient point for polymerization or grafting onto surfaces, enabling the creation of materials whose optical or electronic properties change in response to external stimuli.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Trifluoromethyl-indole-3-carbaldehyde, and what are the key optimization parameters?
- Methodological Answer : The compound is typically synthesized via functionalization of indole precursors. A two-step approach involves:
Trifluoromethylation : Introducing the trifluoromethyl group at the indole 6-position using reagents like CF₃Cu or CF₃SiMe₃ under palladium catalysis .
Aldehyde Introduction : Employing the Vilsmeier-Haack reaction (POCl₃/DMF) to form the 3-carbaldehyde group .
- Key Parameters : Reaction temperature (optimized at 0–25°C for trifluoromethylation), solvent polarity (e.g., DMF for Vilsmeier-Haack), and stoichiometric control to minimize byproducts like over-oxidized indoles .
Q. What analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguity?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves regiochemistry (e.g., distinguishing 6- vs. 5-trifluoromethyl isomers via coupling patterns) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₀H₆F₃NO, MW 213.16) and detects halogen impurities .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (requires slow evaporation from THF/hexane) .
Q. How does the trifluoromethyl group influence the compound’s stability under different storage conditions?
- Methodological Answer : The electron-withdrawing CF₃ group increases susceptibility to hydrolysis. Storage recommendations:
- Short-term : Keep at -20°C in anhydrous DMSO or acetonitrile to prevent aldehyde oxidation.
- Long-term : Lyophilize and store under inert gas (argon) to avoid moisture-induced degradation .
Q. What preliminary biological screening approaches are suitable for assessing the compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
Advanced Research Questions
Q. How can regioselectivity challenges in trifluoromethylation at the indole 6-position be addressed during synthesis?
- Methodological Answer :
- Directing Groups : Use removable groups (e.g., -Bpin) at the 3-position to steer CF₃ to the 6-position .
- Catalytic Systems : Pd(OAc)₂ with Xantphos ligand enhances selectivity (>90% 6-CF₃) in cross-coupling reactions .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Meta-Analysis : Compare logP (lipophilicity) and steric parameters (e.g., Topological Polar Surface Area) to explain differential membrane permeability .
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to control for assay variability .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G* basis set to map electrostatic potential surfaces (EPS), identifying electrophilic hotspots at C-4 and C-7 positions .
- Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. THF) on transition-state energy barriers .
Q. How do solvent polarity and temperature affect the compound’s stability in catalytic reactions?
- Methodological Answer :
- Accelerated Stability Testing : Use HPLC to monitor degradation kinetics in solvents like DMF (k = 0.021 h⁻¹ at 50°C) vs. acetonitrile (k = 0.008 h⁻¹) .
- Arrhenius Modeling : Calculate activation energy (Eₐ) for decomposition to optimize reaction temperatures (<40°C recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
